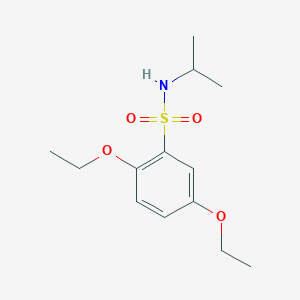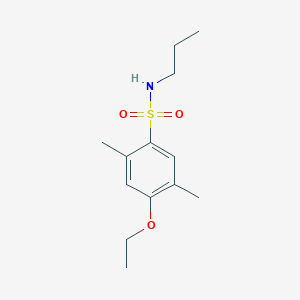
5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling.
Mecanismo De Acción
BTK is a crucial kinase that mediates B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the ATP-binding site of BTK, leading to the inhibition of its kinase activity and downstream signaling pathways. This results in the suppression of B-cell activation, proliferation, and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies, as well as inhibit their migration and invasion. It also reduces the production of cytokines and chemokines, which are involved in the inflammatory response and tumor microenvironment. In addition, TAK-659 has been shown to have a favorable safety profile, with minimal toxicity in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. It also has good oral bioavailability and pharmacokinetics, making it suitable for administration in vivo. However, TAK-659 has limitations in terms of its potency and efficacy, which may limit its clinical application. It also requires further optimization to overcome resistance mechanisms that may develop during treatment.
Direcciones Futuras
There are several future directions for the development of TAK-659 and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors, to enhance their efficacy and overcome resistance. Another direction is the exploration of the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions. Finally, the development of novel BTK inhibitors with improved potency and selectivity will be an important area of research in the future.
In conclusion, TAK-659 is a promising small molecule inhibitor of BTK that has shown significant potential in preclinical models of B-cell malignancies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to optimize its efficacy and overcome resistance mechanisms, and to explore its potential in other diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 3-methylpyridin-2-amine to form the intermediate, which is then reacted with tert-butylamine to yield the final product. The purity of TAK-659 can be achieved through crystallization or HPLC purification.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has shown promising results in inhibiting BTK activity and suppressing tumor growth in these models. In addition, TAK-659 has been shown to enhance the efficacy of other anticancer agents, such as venetoclax, in CLL cells.
Propiedades
Fórmula molecular |
C17H22N2O3S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
5-tert-butyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-12-7-6-10-18-16(12)19-23(20,21)15-11-13(17(2,3)4)8-9-14(15)22-5/h6-11H,1-5H3,(H,18,19) |
Clave InChI |
QTQHSRCXKRSCEI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
SMILES canónico |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)







